3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine
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Overview
Description
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is an organic compound that belongs to the class of thiazolidines It is characterized by the presence of a chloropyridinyl group attached to a thiazolidin-2-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine typically involves the reaction of 6-chloropyridine with thiazolidine-2-imine under specific conditions. One common method includes:
Starting Materials: 6-chloropyridine and thiazolidine-2-imine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, disrupting the normal function of these receptors and leading to various biological effects. This mechanism is similar to other compounds in the neonicotinoid class, which are known for their neurotoxic effects on insects .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- 2-chloro-5-(methylaminomethyl)pyridine
- 6-chloro-N-methyl-3-pyridinemethanamine
Uniqueness
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
120868-67-9 |
---|---|
Molecular Formula |
C9H10ClN3S |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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